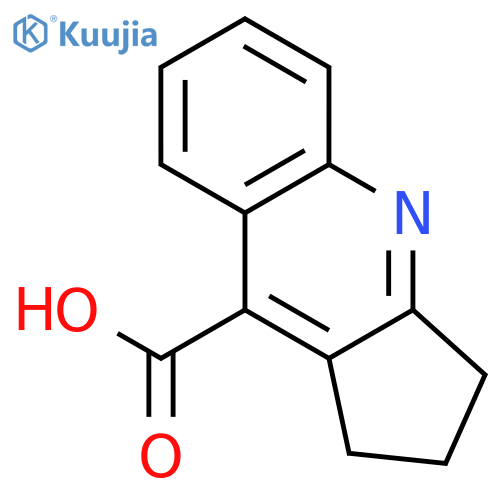Cas no 5447-47-2 (2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid)

5447-47-2 structure
商品名:2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 2,3-DIAMINOTOLUENE,DARK RED SOLID
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid(SALTDATA: FREE)
- 2,3-Trimethylen-cinchoninsaeure
- CBDivE_013363
- FS-1377
- 1H-Cyclopenta[b]quinoline-9-carboxylic acid, 2,3-dihydro-
- CCG-103591
- 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid #
- CS-0307485
- NSC 15801
- Oprea1_143400
- SR-01000394466-1
- 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid
- Z56824634
- YHLOYZLGFGTCEB-UHFFFAOYSA-N
- Oprea1_511379
- EN300-01305
- SCHEMBL6892551
- 2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLICACID
- STK078437
- AB6PU8Z45Q
- AKOS000115298
- 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
- 5447-47-2
- HMS1607H12
- 3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid
- DTXSID30202873
- NSC15801
- SR-01000394466
- {1H-Cyclopenta[b]quinoline-9-carboxylic} acid, 2,3-dihydro-
- BBL009122
- MFCD00454417
- NSC-15801
- G27665
- 1H-Cyclopenta[b]quinoline-9-carboxylic acid,3-dihydro-
- ALBB-004769
- AH-034/06876001
- 2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid
-
- MDL: MFCD00454417
- インチ: InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16)
- InChIKey: YHLOYZLGFGTCEB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=C3CCCC3=N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 213.07900
- どういたいしつりょう: 213.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 50.19000
- LogP: 2.42170
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid セキュリティ情報
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | FS-1377-100MG |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| TRC | D451878-50mg |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid |
5447-47-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| Fluorochem | 014424-5g |
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95% | 5g |
£576.00 | 2022-03-01 | |
| OTAVAchemicals | 1218910-100MG |
1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95% | 100MG |
$100 | 2023-06-25 | |
| OTAVAchemicals | 1218910-1G |
1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95% | 1G |
$250 | 2023-06-25 | |
| eNovation Chemicals LLC | Y1243539-10g |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 10g |
$2905 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1378155-1g |
1H,2H,3H-Cyclopenta[b]quinoline-9-carboxylic acid |
5447-47-2 | 95+% | 1g |
¥6973.00 | 2024-05-09 | |
| eNovation Chemicals LLC | Y1243539-500mg |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 500mg |
$310 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1243539-100mg |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 100mg |
$290 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1243539-2.5g |
2,3-DIHYDRO-1H-CYCLOPENTA[B]QUINOLINE-9-CARBOXYLIC ACID |
5447-47-2 | 95% | 2.5g |
$1265 | 2024-06-06 |
2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
5447-47-2 (2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid) 関連製品
- 885461-48-3(5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid)
- 74960-58-0(2-Ethyl-3-methyl-quinoline-4-carboxylic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5447-47-2)2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid

清らかである:99%/99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g/5g
価格 ($):170.0/257.0/365.0/736.0/1856.0